molecular formula C8H7FO2S B6268742 methyl 3-fluoro-2-sulfanylbenzoate CAS No. 1809143-39-2

methyl 3-fluoro-2-sulfanylbenzoate

Cat. No.: B6268742
CAS No.: 1809143-39-2
M. Wt: 186.2
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Description

Methyl 3-fluoro-2-sulfanylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a sulfanyl (-SH) group at the 2-position. Its molecular formula is C₈H₆FO₂S, with a molecular weight of 185.2 g/mol. Similar derivatives, such as sulfonylurea-based methyl benzoates, are widely used as herbicides (e.g., metsulfuron methyl ester) due to their inhibition of acetolactate synthase in plants .

Properties

CAS No.

1809143-39-2

Molecular Formula

C8H7FO2S

Molecular Weight

186.2

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-2-sulfanylbenzoate typically involves the esterification of 3-fluoro-2-sulfanylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-2-sulfanylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2-sulfanylbenzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3-fluoro-2-sulfanylbenzoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₈H₆FO₂S 185.2 -SH (thiol), -F, ester Synthetic intermediate, potential herbicide
Metsulfuron methyl ester () C₁₄H₁₅N₅O₆S 381.37 Sulfonylurea, triazine, ester Herbicide (ALS inhibitor)
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzoate () C₁₄H₁₀ClF₃NO₂S 363.75 Pyridinylsulfanyl, -CF₃, ester Pharmaceutical intermediate
Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate () C₁₄H₁₀F₃NO₄S 357.3 Sulfonamide, -F, ester Pharma intermediate (e.g., kinase inhibitors)
Key Observations:
  • Substituent Effects : The thiol group in this compound distinguishes it from sulfonamide or sulfonylurea analogs, conferring higher nucleophilic reactivity but lower oxidative stability compared to sulfonates .

Physicochemical Properties

  • Boiling Point : Methyl esters typically exhibit lower boiling points (e.g., methyl salicylate: BP 222°C) than their carboxylic acid counterparts due to reduced hydrogen bonding . Fluorination may slightly elevate boiling points via increased molecular polarity.

Reactivity and Stability

  • Thiol Reactivity : The -SH group undergoes oxidation to disulfides (-S-S-) under aerobic conditions, necessitating inert storage environments. This contrasts with sulfonamides () or sulfonylureas (), which are more stable but less reactive .
  • Ester Hydrolysis : The methyl ester moiety is susceptible to alkaline hydrolysis, a property shared across all compared compounds .

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